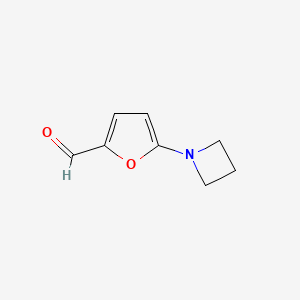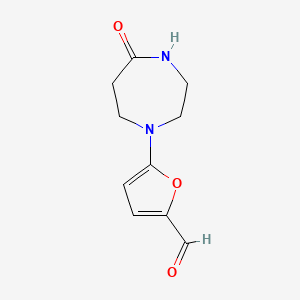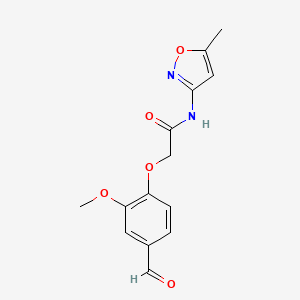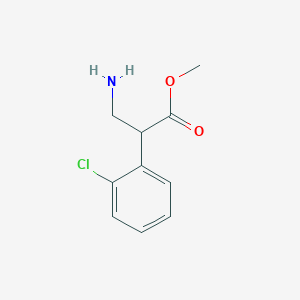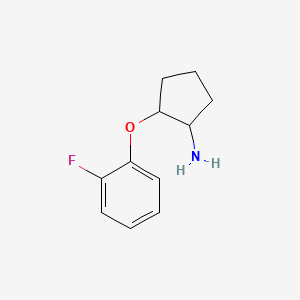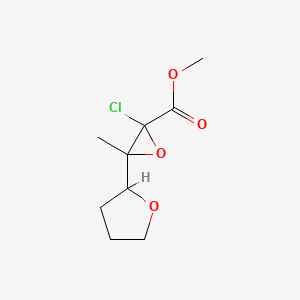
(1-Chloropropan-2-yl)cycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloropropan-2-yl)cycloheptane is an organic compound with the molecular formula C10H19Cl. It is a chlorinated derivative of cycloheptane, where a chlorine atom is attached to the second carbon of a propyl group, which is in turn attached to the cycloheptane ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropropan-2-yl)cycloheptane typically involves the chlorination of propan-2-ylcycloheptane. One common method is the reaction of cycloheptane with propylene in the presence of a catalyst to form propan-2-ylcycloheptane, followed by chlorination using chlorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where propan-2-ylcycloheptane is exposed to chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloropropan-2-yl)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of (2-Hydroxypropan-2-yl)cycloheptane.
Elimination: Formation of cycloheptene derivatives.
Oxidation: Formation of cycloheptanone or cycloheptanoic acid.
Wissenschaftliche Forschungsanwendungen
(1-Chloropropan-2-yl)cycloheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Chloropropan-2-yl)cycloheptane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also undergo elimination reactions, resulting in the formation of alkenes. These reactions are facilitated by the presence of suitable reagents and conditions, which influence the pathways and products formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Chloropropan-2-yl)benzene: Similar structure but with a benzene ring instead of a cycloheptane ring.
Cycloheptane: The parent compound without the propyl and chlorine substituents.
Uniqueness
(1-Chloropropan-2-yl)cycloheptane is unique due to the presence of both a cycloheptane ring and a chlorinated propyl group. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C10H19Cl |
|---|---|
Molekulargewicht |
174.71 g/mol |
IUPAC-Name |
1-chloropropan-2-ylcycloheptane |
InChI |
InChI=1S/C10H19Cl/c1-9(8-11)10-6-4-2-3-5-7-10/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
DMWJMBVKRCCWKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)C1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-1-[(2-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B13173512.png)
![2-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13173517.png)
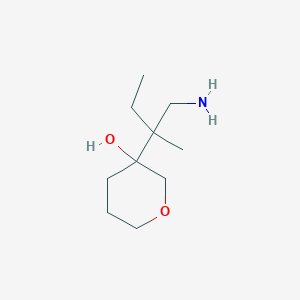

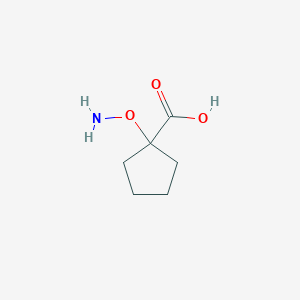
![1-[1-(Aminomethyl)cyclopropyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13173529.png)
